1-(But-3-yn-1-yl)piperidine

Übersicht

Beschreibung

1-But-3-ynylpiperidine is used as a reagent in the synthesis of novel tetrahydronaphthyridines which have dual histamine H3 receptor antagonistic and serotonin reuptake transporter inhibitory activity .

Synthesis Analysis

The synthesis of 1-(But-3-yn-1-yl)piperidine involves several steps. Thin-layer chromatography (TLC) was conducted with Merck Silica Gel 60 F254 pre-coated plates and spots were visualized by ultraviolet UV and potassium permanganate stain .Molecular Structure Analysis

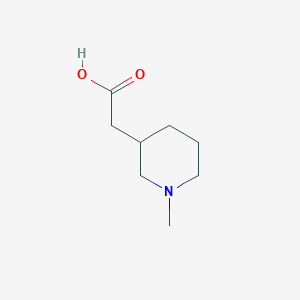

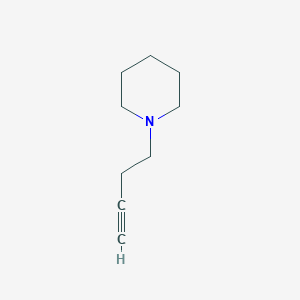

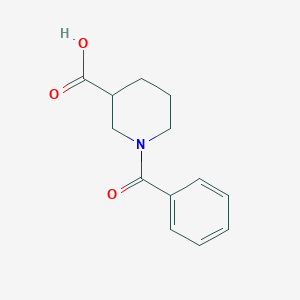

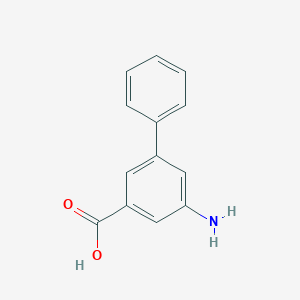

The molecular structure of 1-(But-3-yn-1-yl)piperidine is C9H15N with a molecular weight of 137.22 . It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis

1-(But-3-yn-1-yl)piperidine is highly reactive and can undergo various chemical reactions. It is used as a building block and reagent in synthesizing organic compounds .Physical And Chemical Properties Analysis

1-(But-3-yn-1-yl)piperidine is a liquid at room temperature. It has a molecular weight of 137.22 and its IUPAC name is 1-but-3-ynylpiperidine .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Piperidine derivatives have been utilized as anticancer agents. They show activity against various cancer cell lines, including androgen-refractory cancer cell lines (ARPC), breast cancer cells, colon cancer cells, and hepatocellular carcinoma cells .

Antiviral and Antimicrobial Applications

These compounds are also being explored for their antiviral and antimicrobial properties, which could lead to new treatments for infectious diseases .

Antimalarial Applications

Piperidine derivatives have shown potential as antimalarial agents, which is crucial for developing new therapies against resistant strains of malaria .

Analgesic and Anti-inflammatory Applications

Their analgesic and anti-inflammatory properties make them candidates for pain relief and inflammation management .

Antihypertensive Applications

Some piperidine derivatives are being investigated for their antihypertensive effects, which could be beneficial in treating high blood pressure .

Anti-Alzheimer’s Applications

Due to their pharmacophoric features, these compounds are being studied for their potential use in anti-Alzheimer’s disease treatments .

Antipsychotic Applications

Piperidine derivatives can also serve as antipsychotic agents, offering new avenues for psychiatric treatment .

Anticoagulant Applications

Lastly, their anticoagulant properties are being researched, which could lead to new blood-thinning medications .

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, which include 1-(but-3-yn-1-yl)piperidine, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been shown to interact with their targets in a variety of ways, leading to different physiological effects .

Result of Action

Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .

Safety and Hazards

Zukünftige Richtungen

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

1-but-3-ynylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-2-3-7-10-8-5-4-6-9-10/h1H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZHDOSFNAEDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80522871 | |

| Record name | 1-(But-3-yn-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(But-3-yn-1-yl)piperidine | |

CAS RN |

14256-74-7 | |

| Record name | 1-(But-3-yn-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-(but-3-yn-1-yl)piperidine in the synthesis of (±)-decinine?

A: 1-(But-3-yn-1-yl)piperidine serves as a crucial building block in the total synthesis of (±)-decinine []. It undergoes a gold-catalyzed annulation reaction with another fragment to form lasubine II, an intermediate compound in the multi-step synthesis. This reaction is notable for its efficiency and ability to form the desired ring structure present in both lasubine II and the final target molecule, (±)-decinine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B179196.png)